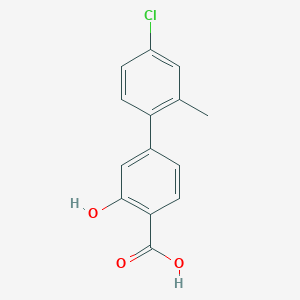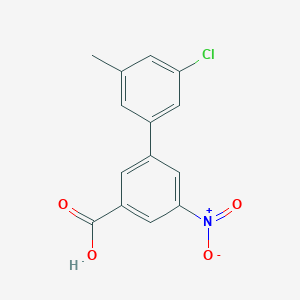
4-(4-Chloro-2-methylphenyl)-2-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-2-methylphenyl)-2-hydroxybenzoic acid (4-MCHB), also known as p-chloro-m-cresol (PCMC), is an organic compound with a molecular weight of 214.58 g/mol. It is a white to pale yellow crystalline solid with a melting point of 80°C and a boiling point of 249°C. 4-MCHB is soluble in water, methanol, ethanol, and chloroform and is insoluble in diethyl ether. It is a functional group of 4-chloro-2-methylphenyl and hydroxybenzoic acid and is widely used in scientific research and laboratory experiments.
科学的研究の応用
4-MCHB has a wide range of scientific research applications due to its unique properties. It is used in the synthesis of various organic compounds, such as quinolines, thiophenes, and amides. It is also used as a reagent in the synthesis of pharmaceuticals, pesticides, and other organic compounds. In addition, 4-MCHB is used in the synthesis of polymers, dyes, and other materials.
作用機序
The mechanism of action of 4-MCHB is not fully understood. However, it is believed that it acts as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450. It is also believed to act as an antioxidant, reducing the oxidation of lipids and proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MCHB have been studied in various animal models. Studies have shown that 4-MCHB has anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to reduce inflammation in the lungs and to reduce the risk of cancer. In addition, 4-MCHB has been found to have neuroprotective effects, as well as to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
The advantages of using 4-MCHB in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. It is also non-toxic and has a low environmental impact. However, there are some limitations to using 4-MCHB in lab experiments. It is not very stable, and can easily decompose when exposed to light or heat. In addition, it has a limited solubility in water and other solvents, which can make it difficult to use in certain experiments.
将来の方向性
The potential future directions for 4-MCHB research include further investigation of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, and other materials. In addition, further research could be done on its mechanism of action, as well as its stability and solubility in different solvents. Finally, 4-MCHB could be further investigated for its potential use as an antioxidant and for its potential to reduce the risk of cancer and cardiovascular disease.
合成法
4-MCHB can be synthesized by the reaction of 4-chloro-2-methylphenol with hydroxybenzoic acid in the presence of an acid catalyst. This reaction is carried out at a temperature of 100-120°C and yields 4-MCHB as a product. The reaction mechanism involves the protonation of the hydroxybenzoic acid by the acid catalyst, followed by the nucleophilic substitution of the 4-chloro-2-methylphenol to form the 4-MCHB product.
特性
IUPAC Name |
4-(4-chloro-2-methylphenyl)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-8-6-10(15)3-5-11(8)9-2-4-12(14(17)18)13(16)7-9/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCKLWCJBLXHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690357 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261929-71-8 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














